molecular formula C13H12N2O3 B10869614 2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-3-carboxylate

2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-3-carboxylate

Katalognummer: B10869614
Molekulargewicht: 244.25 g/mol
InChI-Schlüssel: HFRKRMZHGJGIID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-3-carboxylate can be achieved through several methods. One common approach involves the cyclocondensation of methyl 5-methyl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxylate. This reaction is typically carried out under acid-catalyzed conditions, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Cyclocondensation: This reaction involves the formation of a new ring structure through the condensation of two or more molecules.

    Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can undergo cyclocondensation reactions to form new ring structures, which can interact with biological targets such as enzymes and receptors. The presence of functional groups capable of forming hydrogen bonds enhances its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and form complex heterocyclic compounds. Its ability to undergo cyclocondensation and substitution reactions makes it a valuable building block in organic synthesis and medicinal chemistry .

Eigenschaften

Molekularformel

C13H12N2O3

Molekulargewicht

244.25 g/mol

IUPAC-Name

phenacyl 1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C13H12N2O3/c1-15-8-7-11(14-15)13(17)18-9-12(16)10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI-Schlüssel

HFRKRMZHGJGIID-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC(=N1)C(=O)OCC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.